6-Aminopyrimidin-2(1H)-one hydrochloride
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Overview
Description
6-Aminopyrimidin-2(1H)-one hydrochloride is a chemical compound with the molecular formula C4H6ClN3O and a molecular weight of 147.56 . It is used in scientific research and has potential applications in drug development, organic synthesis, and biochemical studies.
Physical and Chemical Properties Analysis
This compound has a boiling point that is not specified . It is soluble, with a solubility of 13.4 mg/ml . The compound has a lipophilicity Log Po/w (iLOGP) of 0.73 .Scientific Research Applications
Reactivity and Synthesis
Reactivity with Dimethyl Acetylenedicarboxylate (DMAD) : 6-Aminopyrimidin-4(3H)-one derivatives react with DMAD to produce 2-aminopyridines and 6-amino-5-vinylpyrimidin-4-(3H)-ones as main products. This reactivity is based on DA/RDA reactions or Michael Addition on pyrimidine derivatives (Cobo et al., 1994).
Synthesis of 2-Aminopyrimidine Derivatives : 2-Aminopyrimidine derivatives have been synthesized for potential use as antimicrobial agents. Their structure and activity are characterized by elements analysis and IR, 1H NMR data (Barot & Desai, 2013).
Antimicrobial and Anticancer Properties
Antimicrobial Activity : Synthesized 2-aminopyrimidine derivatives have demonstrated notable antibacterial and antifungal activities. These findings contribute to the development of new antimicrobial agents (Gupta et al., 2014).
Anticancer Potential : Complexes of 6-amino-4-hydroxy-2-thiopyrimidine have been synthesized and shown to exhibit anticancer activity. For example, a specific complex demonstrated significant efficacy against the human breast cancer MDA-MB231 cell line (Elsayed et al., 2012).
Biologically Active Compounds
- Design of Biologically Active Compounds : Literature data on 2-aminopyrimidin-4(3H)-one and its derivatives over the past 20 years indicate their use in the development of antiviral, antileukemic agents, drugs for combating hyperuricemia, neurodegenerative disorders, some forms of cancer, anti-inflammatory, and hormonal drugs (Erkin et al., 2021).
Crystal Structures and Molecular Interactions
- Crystal Structure Analysis : Studies on the crystal structures of pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate have provided insights into the hydrogen-bonded bimolecular ring motif with graph-set notation R22(8) and its role in base pairing (Balasubramani et al., 2007).
Safety and Hazards
The compound has several safety precautions associated with it. These include keeping away from heat/sparks/open flames/hot surfaces, not allowing contact with air, and handling under inert gas . It should be kept cool and protected from moisture . Personal protective equipment should be used as required .
Mechanism of Action
Target of Action
It is known that pyrimidine derivatives, which this compound is a part of, have been reported to exhibit various pharmacological activities .
Mode of Action
It is known that pyrimidine derivatives interact with their targets to induce changes that can lead to various pharmacological effects .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in a wide range of biological processes .
Result of Action
Pyrimidine derivatives are known to have various pharmacological effects, including analgesic, anti-epileptic, antiviral, anti-hypertensive, antimycobacterial, and potent phosphodiesterase inhibitory activities .
Properties
IUPAC Name |
6-amino-1H-pyrimidin-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O.ClH/c5-3-1-2-6-4(8)7-3;/h1-2H,(H3,5,6,7,8);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGPBQZRBLDZKPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)N=C1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784-08-3 |
Source
|
Record name | 2(1H)-Pyrimidinone, 6-amino-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1784-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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